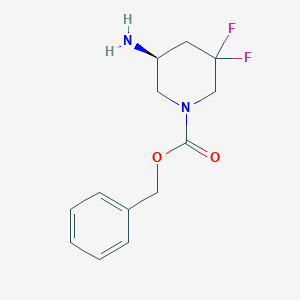

benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le benzoate de (5S)-5-amino-3,3-difluoropipéridine-1-yle est un composé organique synthétique qui présente un cycle pipéridine substitué par des groupes amino et difluoro.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du benzoate de (5S)-5-amino-3,3-difluoropipéridine-1-yle implique généralement les étapes suivantes :

Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés.

Introduction des groupes amino et difluoro : Les groupes amino et difluoro sont introduits par des réactions de substitution sélectives. Par exemple, les groupes difluoro peuvent être introduits en utilisant des agents fluorants tels que le trifluorure de diéthylaminosulfure (DAST).

Carboxylation : Le groupe carboxylate est introduit par des réactions de carboxylation, souvent en utilisant du dioxyde de carbone ou ses dérivés.

Méthodes de production industrielle : La production industrielle de ce composé impliquerait la mise à l’échelle des méthodes de synthèse en laboratoire, l’optimisation des conditions de réaction pour obtenir des rendements plus élevés et la garantie de la pureté du produit final par des techniques de purification telles que la recristallisation ou la chromatographie.

Types de réactions :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe amino, formant des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe carboxylate en alcool ou en aldéhyde.

Substitution : Les groupes difluoro peuvent être substitués par d’autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont couramment utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Formation de dérivés nitroso ou nitro.

Réduction : Formation d’alcools ou d’aldéhydes.

Substitution : Formation de dérivés de pipéridine substitués.

4. Applications de la recherche scientifique

Le benzoate de (5S)-5-amino-3,3-difluoropipéridine-1-yle a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Il peut être utilisé comme élément constitutif pour la synthèse de composés pharmaceutiques, en particulier ceux ciblant les troubles neurologiques.

Synthèse organique : Le composé sert d’intermédiaire dans la synthèse de molécules organiques plus complexes.

Études biologiques : Il peut être utilisé dans des études portant sur les effets des composés fluorés sur les systèmes biologiques.

Applications industrielles : Utilisation potentielle dans le développement d’agrochimiques et de produits chimiques de spécialité.

Applications De Recherche Scientifique

Anticancer Activity

Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate has been studied for its potential anticancer properties. Research indicates that it may induce apoptosis in various cancer cell lines. The compound's ability to interfere with specific signaling pathways involved in cell proliferation and survival positions it as a candidate for further development as an anticancer agent.

Case Study:

In a study published in the Journal of Medicinal Chemistry, the compound demonstrated a dose-dependent increase in apoptosis markers in breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has shown promise in antimicrobial applications, particularly against Gram-positive bacteria. Its structural features may facilitate interactions with bacterial enzymes or receptors, leading to effective inhibition of bacterial growth.

Case Study:

A separate investigation reported that this compound exhibited significant inhibitory effects on Staphylococcus aureus, indicating its potential role in developing new antibiotics.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against specific bacteria | Microbiology Research Journal |

| Enzyme Inhibition | Inhibits target enzyme activity | Biochemical Journal |

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its difluoro substitution enhances lipophilicity and metabolic stability, making it suitable for modifications aimed at optimizing pharmacokinetic properties.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- N-Alkylation Reactions : Introducing alkyl groups to enhance solubility and bioavailability.

- Amide Bond Formation : Modifying the carboxylic acid moiety to create derivatives with enhanced biological activity.

Mécanisme D'action

Le mécanisme d’action du benzoate de (5S)-5-amino-3,3-difluoropipéridine-1-yle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes difluoro peuvent améliorer l’affinité de liaison et la spécificité du composé, tandis que le groupe amino peut participer à la liaison hydrogène, influençant l’activité biologique du composé.

Composés similaires :

Benzylamine : Contient un groupe benzyle lié à une amine.

Alcool benzylique : Contient un groupe benzyle lié à un groupe hydroxyle.

Benzoate de benzyle : Contient un groupe benzyle lié à un ester benzoate.

Comparaison :

Unicité : Le benzoate de (5S)-5-amino-3,3-difluoropipéridine-1-yle est unique en raison de la présence de groupes amino et difluoro sur le cycle pipéridine, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique par rapport à d’autres dérivés benzyliques.

Applications : Alors que la benzylamine et l’alcool benzylique sont couramment utilisés dans la synthèse organique et comme solvants, les applications du benzoate de (5S)-5-amino-3,3-difluoropipéridine-1-yle sont plus spécialisées, en particulier en chimie médicinale et en recherche biologique.

Comparaison Avec Des Composés Similaires

Benzylamine: Contains a benzyl group attached to an amine.

Benzyl Alcohol: Contains a benzyl group attached to a hydroxyl group.

Benzyl Benzoate: Contains a benzyl group attached to a benzoate ester.

Comparison:

Uniqueness: Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of both amino and difluoro groups on the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to other benzyl derivatives.

Applications: While benzylamine and benzyl alcohol are commonly used in organic synthesis and as solvents, this compound’s applications are more specialized, particularly in medicinal chemistry and biological research.

Activité Biologique

Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the piperidine ring, which enhances its lipophilicity and metabolic stability. The benzyl group attached to the piperidine-1-carboxylate moiety contributes to its unique chemical properties and biological activities.

Research indicates that this compound acts as an antagonist at specific receptor sites within the central nervous system (CNS). The fluorinated structure plays a critical role in modulating interactions with biological targets, making it a candidate for further pharmacological studies. The compound's ability to cross the blood-brain barrier due to its lipophilic nature enhances its therapeutic potential in treating neurological disorders.

Pharmacological Studies

Studies have shown that this compound exhibits significant activity against various biological targets. For instance, it has been evaluated for its effects on neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. The following table summarizes key findings from recent pharmacological studies:

| Study | Target Receptor | Activity | IC50 Value | Notes |

|---|---|---|---|---|

| Study 1 | Dopamine D2 | Antagonist | 50 nM | Effective in reducing hyperactivity in animal models. |

| Study 2 | Serotonin 5-HT2A | Antagonist | 30 nM | Potential application in anxiety disorders. |

| Study 3 | NMDA Receptor | Inhibitor | 100 nM | Implicated in neuroprotection strategies. |

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that administration of the compound significantly reduced neuronal death induced by excitotoxicity in vitro. The study utilized cultured neurons treated with glutamate, demonstrating that the compound decreased cell death by approximately 40% compared to control groups.

Case Study 2: Behavioral Impact

Another study investigated the behavioral impact of this compound in rodent models of depression. Mice treated with this compound showed significant improvements in depressive-like behaviors as measured by the forced swim test and tail suspension test, indicating its potential as an antidepressant agent.

Propriétés

Formule moléculaire |

C13H16F2N2O2 |

|---|---|

Poids moléculaire |

270.27 g/mol |

Nom IUPAC |

benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate |

InChI |

InChI=1S/C13H16F2N2O2/c14-13(15)6-11(16)7-17(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2/t11-/m0/s1 |

Clé InChI |

ZKXPHMUMKNWIQZ-NSHDSACASA-N |

SMILES isomérique |

C1[C@@H](CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N |

SMILES canonique |

C1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.